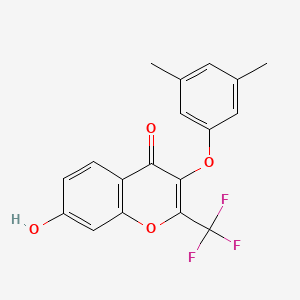

3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one" is a derivative of 4H-chromen-4-one, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. The structure of this compound suggests it may have interesting chemical and physical properties due to the presence of trifluoromethyl and hydroxy groups, as well as the dimethylphenoxy substituent.

Synthesis Analysis

The synthesis of related 4H-chromen-4-one derivatives has been reported using various methods. For instance, a general approach to synthesize 3-((trifluoromethyl)thio)-4H-chromen-4-one involves the use of AgSCF3 and trichloroisocyanuric acid to generate electrophilic trifluoromethylthio species under mild conditions . Another method includes the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one from 4-hydroxy coumarin, which is then converted to pyrazoles by treatment with hydrazine and phenylhydrazine . Additionally, 2-methyl-2-trifluoromethylchroman-4-ones can be obtained from N-benzyl-2-trifluoroimethyl-4H-chromen-4-imines and malonic acid . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 4H-chromen-4-one derivatives is characterized by the chromen-4-one core, which can be further modified with various substituents. The crystal structure of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, reveals intramolecular hydrogen bonding between hydroxyls and carbonyls . This suggests that the hydroxy group in the target compound may also engage in intramolecular hydrogen bonding, affecting its chemical behavior and stability.

Chemical Reactions Analysis

The chemical reactivity of 4H-chromen-4-one derivatives can be quite diverse. For example, 3-(polyfluoroacyl)chromones react with hydroxylamine to yield isoxazole and chromone derivatives . The presence of the trifluoromethyl group in the target compound may similarly influence its reactivity, potentially leading to novel transformations and the formation of new heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4H-chromen-4-one derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the electron density of the molecule, potentially altering its redox behavior, as seen in compounds exhibiting quasireversible redox processes . Theoretical studies, such as those performed on a psolaren derivative, can provide insights into the electronic properties, including the HOMO-LUMO gap, which is indicative of the compound's chemical reactivity and stability .

Applications De Recherche Scientifique

Crystal Structure Analysis

The study of the crystal structures of compounds related to 3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one reveals intricate details about molecular conformations and interactions. For instance, the crystal structure of a similar compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, highlights the presence of intra-molecular hydrogen bonding, which plays a crucial role in stabilizing the molecular structure (Manolov, Ströbele, & Meyer, 2008).

Synthesis of Novel Biological Compounds

Research has also focused on the synthesis of novel compounds derived from the chromene core for potential antibacterial and antioxidant activities. One study synthesized new derivatives and found significant antibacterial activity against specific strains, highlighting the potential of chromene derivatives in developing new antibacterial agents (Al-ayed, 2011).

Development of Synthetic Methodologies

Further investigations into the reactions of 3-(polyfluoroacyl)chromones with hydroxylamine led to the synthesis of novel RF-containing isoxazole and chromone derivatives. This research not only expands the chemical repertoire of chromene derivatives but also provides new insights into nucleophilic addition reactions and the potential for further functionalization of the chromene core (Sosnovskikh, Moshkin, & Kodess, 2008).

Photochromism and Molecular Interactions

The study of chromene compounds also extends to their photochromic properties, which have applications in developing materials with light-responsive behaviors. Research into the photochromism of chromene crystals indicates a newfound property in certain chromenes, which could lead to advancements in materials science and the design of light-responsive materials (Hobley et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O4/c1-9-5-10(2)7-12(6-9)24-16-15(23)13-4-3-11(22)8-14(13)25-17(16)18(19,20)21/h3-8,22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUPCMOXROJXJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2521774.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)

![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)

![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)

![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)

![N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521785.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)

![2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2521789.png)